An In-Depth Technical Guide to 5-Bromo-2-methyl-4-thiocyanatoaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-2-methyl-4-thiocyanatoaniline: Properties, Synthesis, and Applications
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Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-methyl-4-thiocyanatoaniline, a substituted aniline of significant interest in synthetic and medicinal chemistry. Although direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. The guide covers predicted physicochemical properties, a detailed plausible synthesis protocol, expected spectroscopic characteristics for structural elucidation, and an exploration of its reactivity and potential applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound and its chemical family.
Introduction: The Significance of Substituted Anilines
Anilines and their derivatives are foundational building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of multiple, distinct functional groups onto the aniline scaffold, as seen in 5-Bromo-2-methyl-4-thiocyanatoaniline, creates a highly versatile intermediate with multiple reaction sites. The presence of a bromine atom, a methyl group, an amino group, and a thiocyanate group offers chemists a rich platform for molecular elaboration. Aryl thiocyanates, in particular, are valuable precursors for a variety of sulfur-containing compounds and are known to be present in some bioactive molecules.[3][4] This guide aims to provide a detailed, albeit predictive, technical profile of 5-Bromo-2-methyl-4-thiocyanatoaniline to facilitate its use in research and development.
Physicochemical Properties: An Inferential Analysis
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₈H₇BrN₂S | Based on the chemical structure. |
| Molecular Weight | 243.12 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Anilines are often colorless when pure but can discolor upon exposure to air and light.[5] Related thiocyanatoanilines are reported as solids.[3] |
| Melting Point | 70-90 °C | 4-Thiocyanatoaniline has a melting point of 52–54 °C.[3] The additional bromo and methyl groups would likely increase the melting point. |
| Solubility | Soluble in DMSO, DMF, acetone, and hot alcohols; sparingly soluble in water. | Typical solubility profile for substituted anilines. |
| pKa | 2.5 - 3.5 | The pKa of aniline is 4.63.[5] The electron-withdrawing nature of the bromo and thiocyanato groups is expected to decrease the basicity of the amino group.[6][7] |
Synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline: A Proposed Protocol
The synthesis of the target molecule can be envisioned through the electrophilic thiocyanation of 5-bromo-2-methylaniline. Several methods exist for the thiocyanation of aromatic compounds.[8][9] A plausible and efficient approach would be the use of an in-situ generated electrophilic thiocyanating agent.
Reaction Principle
The amino group of the starting material, 5-bromo-2-methylaniline, is a strong activating group that directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the bromine atom, the thiocyanation is expected to occur at the ortho position relative to the amino group.
Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline.
Materials:
-
5-Bromo-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methylaniline (1 equivalent) in methanol.
-
To this solution, add ammonium thiocyanate (1.5 equivalents).
-
Cool the mixture in an ice bath and add a solution of ammonium persulfate (1.5 equivalents) in methanol dropwise with stirring. The use of persulfate as an oxidizing agent is a common strategy in thiocyanation reactions.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into a larger volume of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR, and MS) as detailed in the following section. The expected yield for similar reactions is in the range of moderate to excellent.[10]
Spectroscopic Characterization: Elucidating the Structure
The structural confirmation of 5-Bromo-2-methyl-4-thiocyanatoaniline would rely on a combination of spectroscopic techniques.[3] The following are the expected spectral data based on known substituent effects and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents.[11][12]
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the amino group and meta to the bromo and thiocyanato groups will likely appear more upfield, while the proton meta to the amino group and ortho to the bromo and methyl groups will be further downfield.
-
Amino Protons (2H): A broad singlet in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
Methyl Protons (3H): A singlet around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the neighboring functional groups.[13][14][15]
-
Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The carbon bearing the amino group will be the most upfield, while the carbons attached to the bromo and thiocyanato groups will be downfield.
-
Thiocyanate Carbon (1C): A characteristic signal around δ 110-115 ppm.
-
Methyl Carbon (1C): A signal in the aliphatic region, around δ 15-20 ppm.
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule.[16][17][18]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretching (Thiocyanate): A sharp, strong absorption band around 2140-2160 cm⁻¹.[19]
-
C-N Stretching: In the range of 1250-1350 cm⁻¹.
-
C-H Aromatic Stretching: Above 3000 cm⁻¹.
-
C-H Aliphatic Stretching: Below 3000 cm⁻¹.
-
C-Br Stretching: In the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (243.12). Due to the presence of bromine, an M+2 peak of nearly equal intensity will also be present, which is a characteristic isotopic signature for bromine.[20][21][22]
-
Fragmentation: Common fragmentation pathways for anilines include the loss of HCN from the aromatic ring and cleavage of the substituents.[23]
Reactivity and Potential Applications
5-Bromo-2-methyl-4-thiocyanatoaniline is a trifunctional intermediate, offering several avenues for further chemical modification.
Caption: Reactivity and application pathways of 5-Bromo-2-methyl-4-thiocyanatoaniline.
Reactions at the Amino Group
The primary amino group can be diazotized and subsequently replaced by a wide variety of functional groups through Sandmeyer-type reactions, providing access to a diverse range of substituted aromatics.[24]
Reactions at the Bromo Group
The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[2][25][26][27]
Reactions of the Thiocyanate Group
The thiocyanate group is a versatile functional group that can be converted into other sulfur-containing moieties.[10][28] For instance, it can be reduced to a thiol, which can then be alkylated to form thioethers. It can also participate in cyclization reactions to form heterocyclic compounds.
Potential Applications
Given the reactivity of its functional groups, 5-Bromo-2-methyl-4-thiocyanatoaniline is a promising intermediate for:
-
Drug Discovery: As a building block for the synthesis of novel heterocyclic compounds with potential biological activity. The aniline moiety itself, while sometimes associated with metabolic instability, is a common feature in many approved drugs.[1]
-
Materials Science: Incorporation into polymers or organic electronic materials where the bromo and sulfur functionalities can be used to tune the material's properties.
-
Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides, as many sulfur-containing compounds exhibit biological activity.[4]
Conclusion
5-Bromo-2-methyl-4-thiocyanatoaniline represents a chemical intermediate with considerable synthetic potential. While direct experimental characterization is currently lacking in the literature, this guide has provided a detailed, evidence-based prediction of its chemical properties, a plausible and robust synthesis protocol, and a thorough outline of its expected spectroscopic signature. The multifunctionality of this molecule makes it a valuable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. The insights provided herein are intended to lower the barrier to the adoption and utilization of this promising compound in future research and development endeavors.
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